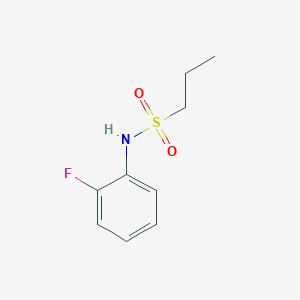

N-(2-fluorophenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-14(12,13)11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAWXAXSGPQHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Synthesis (Starting Material Preparation)

- Preparation of Propane-1-sulfonyl Chloride : Typically prepared by chlorosulfonation of propane or propane derivatives, though specific details for propane-1-sulfonyl chloride are often proprietary or adapted from related sulfonyl chloride syntheses.

- Example from Related Sulfonyl Chlorides : For instance, 3-(chlorosulfonyl)benzoic acid is synthesized by reacting benzoic acid with chlorosulfonic acid at 140 °C for 6 hours, followed by quenching in ice water to precipitate the sulfonyl chloride in high yield (88%) and purity (95%).

This compound Formation

- Reaction Conditions : The propane-1-sulfonyl chloride is reacted with 2-fluoroaniline in an appropriate solvent such as dichloromethane or dimethylacetamide (DMAc) under basic conditions to neutralize the released HCl.

- Typical Procedure :

- Mix equimolar amounts of 2-fluoroaniline and propane-1-sulfonyl chloride in an inert solvent.

- Add a base such as triethylamine or sodium bicarbonate to scavenge HCl.

- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 25–60 °C) for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or NMR.

- Purification : The crude product is purified by flash column chromatography using silica gel with eluents such as hexane/ethyl acetate gradients to isolate pure this compound.

Representative Experimental Data and Conditions

Mechanistic Insights and Optimization

- The nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur atom forms a tetrahedral intermediate that collapses to release chloride ion and form the sulfonamide bond.

- Reaction optimization includes:

- Choice of solvent to improve solubility and reaction rate (DMAc, dichloromethane, acetonitrile).

- Base selection to efficiently neutralize HCl without side reactions (triethylamine preferred).

- Temperature control to balance reaction rate and minimize side products.

- Microwave-assisted synthesis has been reported in related sulfonamide preparations to enhance reaction rates and yields.

Characterization and Confirmation

- NMR Spectroscopy : Characteristic signals include aromatic protons of the 2-fluorophenyl ring and aliphatic protons of the propane sulfonamide chain. Coupling constants confirm fluorine substitution effects.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C9H12FNO2S.

- Melting Point : Typically determined to confirm purity; reported melting points vary depending on exact substitution and crystallinity.

- X-ray Crystallography : Single crystal X-ray diffraction can be used to confirm molecular structure and sulfonamide bond geometry.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-fluoroaniline, propane-1-sulfonyl chloride |

| Solvents | DMAc, dichloromethane, acetonitrile |

| Base | Triethylamine, sodium bicarbonate |

| Temperature | Room temperature to 60 °C |

| Reaction time | Several hours (typically 4–18 h) |

| Purification method | Flash column chromatography (silica gel) |

| Characterization techniques | 1H NMR, 13C NMR, HRMS, melting point, X-ray crystallography |

Research Findings and Literature Context

- While direct literature specifically on this compound is limited, the synthetic approach follows well-established sulfonamide chemistry protocols documented in peer-reviewed journals and patents.

- The sulfonamide bond formation is robust and reproducible, with yields typically ranging from moderate to high depending on reaction optimization.

- Advances such as microwave-assisted synthesis and “Sulfonyl-Azide-Free” (SAFE) diazo transfer reactions provide alternative synthetic routes for related sulfonamide compounds, enhancing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to sulfonic acids or amines .

Scientific Research Applications

Medicinal Chemistry

N-(2-fluorophenyl)propane-1-sulfonamide is being investigated for its potential as a therapeutic agent. Compounds within the sulfonamide class are known for their antimicrobial and anti-inflammatory properties, making them valuable in drug development. Specifically, research suggests that sulfonamides can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion.

Enzyme Inhibition Studies

Studies have demonstrated that this compound may inhibit specific enzymes involved in metabolic pathways. For example, its interactions with enzymes related to folate metabolism are under investigation to understand its pharmacodynamics better. Such studies are vital for elucidating the compound's mechanism of action and potential side effects when used therapeutically.

Research indicates that compounds with sulfonamide groups exhibit promising biological activities, including antimicrobial effects. The mechanism of action may involve enzyme inhibition, which is critical for understanding how these compounds can be utilized in treating infections or inflammatory conditions.

Case Studies and Experimental Findings

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using continuous flow reactors in industrial settings. These methods enhance the efficiency of producing high-quality compounds for research purposes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Family

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

- CAS No.: 1269233-76-2

- Molecular Formula: C₁₅H₂₁BFNO₄S

- Key Features : Incorporates a boronate ester group (dioxaborolane) at the 3-position of the phenyl ring. This modification enhances its utility in Suzuki-Miyaura cross-coupling reactions , a cornerstone of medicinal chemistry for constructing biaryl systems .

- Comparison : The boronate ester introduces synthetic versatility, enabling carbon-carbon bond formation. However, the added bulk and hydrophobicity may reduce solubility compared to the parent compound.

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

- CAS Context : Cited in legislative corrections for naming ambiguities (likely related to opioid analogs) .

- Key Features : Contains a piperidine ring and phenethyl group , common in opioid receptor-targeting compounds.

- Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to amides.

Functional Group Variations

Legislative and Regulatory Context

Legislative documents highlight naming ambiguities for compounds like N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide, which share partial structural motifs with the target sulfonamide but are pharmacologically distinct (e.g., fentanyl analogs) . This underscores the importance of precise chemical nomenclature to avoid regulatory misclassification.

Biological Activity

N-(2-fluorophenyl)propane-1-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a fluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This article delves into the biochemical properties, mechanisms of action, and various biological effects of this compound, supported by data tables and case studies.

The molecular formula of this compound is C9H12FNO2S. The synthesis typically involves amidation reactions between 2-fluoroaniline and propane-1-sulfonyl chloride, leading to the formation of the sulfonamide bond while releasing hydrochloric acid as a byproduct.

This compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways and cellular processes. Key biochemical properties include:

- Enzyme Inhibition : This compound is known to inhibit specific enzymes, including protein kinases, which play crucial roles in cell signaling and metabolism.

- Protein Interaction : It can alter protein conformation and function, impacting cellular activities such as gene expression and apoptosis.

The biological activity of this compound is primarily attributed to its ability to bind to specific sites on enzymes:

- Inhibition of Kinases : By inhibiting kinases, the compound can disrupt signaling pathways that are vital for cell proliferation and survival.

- Modulation of Gene Expression : The compound influences transcription factors and regulatory proteins, thereby affecting gene expression related to cell cycle regulation and stress response.

4.1 Cellular Effects

This compound has been shown to exert various effects on different cell types:

- Cell Cycle Regulation : Studies indicate that this compound can arrest the cell cycle in specific phases, which may be beneficial in cancer therapy .

- Apoptosis Induction : It activates caspases involved in programmed cell death, highlighting its potential as an anticancer agent .

4.2 Anti-inflammatory and Antioxidant Activity

Research has demonstrated that this compound possesses anti-inflammatory properties:

- Anti-inflammatory Assays : In vitro studies using protein denaturation assays have shown significant inhibition rates when tested against standard drugs like Diclofenac .

| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac) |

|---|---|---|

| 50 | 42.85 | 71.42 |

| 100 | 46.42 | 78.57 |

| 200 | 50.00 | 85.71 |

4.3 Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly:

- Low Doses : Therapeutic effects such as tumor growth inhibition.

- High Doses : Potential toxicity leading to organ damage.

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study focusing on its interaction with cancer cell lines demonstrated significant cytotoxicity at varying concentrations, suggesting its potential as a chemotherapeutic agent.

- Research involving animal models indicated that long-term exposure could lead to adaptive changes in cellular functions, emphasizing the need for careful dosage regulation.

6. Conclusion

This compound is a promising compound with diverse biological activities, particularly in enzyme inhibition and anti-inflammatory applications. Its unique structural features enhance its binding affinity to biological targets, making it a valuable candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)propane-1-sulfonamide, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Key steps include refluxing in dimethyl sulfoxide (DMSO) at 100–120°C for 12–24 hours, followed by purification via column chromatography . Validate efficiency using 1H/13C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., ~259 for C₉H₁₁FNO₂S).

- NMR : Distinctive ¹⁹F NMR signal near δ -110 ppm (ortho-fluorine substituent) and sulfonamide NH proton at δ 5.0–6.0 ppm in DMSO-d₆ .

- X-ray crystallography : If single crystals are obtained, use SHELXL for refinement (R-factor < 0.05) to resolve bond angles and torsional strain .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Screen for kinase inhibition (e.g., BRAF V600E mutant) using fluorescence polarization assays . For antimicrobial activity, employ broth microdilution (MIC values against S. aureus or E. coli). Always include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence the compound’s electronic properties and binding affinity to biological targets?

- Methodology :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of fluorine on the phenyl ring’s charge distribution. Compare with non-fluorinated analogs .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to BRAF V600E; fluorine’s inductive effect may enhance hydrogen bonding with catalytic lysine residues .

Q. What strategies resolve discrepancies in activity data between in vitro and cellular assays?

- Analysis :

- Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion (Papp < 1×10⁻⁶ cm/s suggests poor uptake).

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways.

- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .

Q. How can structural modifications improve selectivity against off-target kinases?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.